7-Oxabicyclo[2.2.1]heptane-2-carbothioamide
Description
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbothioamide |
InChI |
InChI=1S/C7H11NOS/c8-7(10)5-3-4-1-2-6(5)9-4/h4-6H,1-3H2,(H2,8,10) |
InChI Key |
WOSMUGMYGHIAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Core Formation: 7-Oxabicyclo[2.2.1]heptane Scaffold Synthesis
The foundational step in preparing this compound is the construction of the 7-oxabicyclo[2.2.1]heptane ring system. The most widely employed method is the Diels–Alder cycloaddition reaction, which forms the bicyclic ring system with high stereoselectivity.
Intramolecular Diels–Alder Reaction: A diastereoselective intramolecular Diels–Alder reaction using chiral auxiliaries such as (R)-phenylglycinol has been demonstrated to yield the 7-oxabicyclo[2.2.1]heptane moiety in enantiopure form. This approach involves the cycloaddition of a diene and a dienophile tethered within the same molecule, providing control over stereochemistry and ring fusion (see Section 2.2 for examples).
Diels–Alder Reaction of Furan and Propiolate Derivatives: Another common strategy involves the Diels–Alder reaction between furan and methyl propiolate derivatives, followed by functional group manipulations such as bromination and hydroboration/oxidation to yield intermediates suitable for further derivatization.
Functionalization to Carbothioamide
Once the bicyclic core is established, the introduction of the carbothioamide group at the 2-position typically proceeds through the following steps:
Conversion of Carboxylic Acid or Ester to Carboximidamide: Starting from 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid or ester derivatives, conversion to carboximidamide (carbothioamide precursor) is achieved via amidation reactions using reagents such as thioamides or via intermediate formation of acid chlorides followed by treatment with thiourea or related sulfur nucleophiles.
Use of Lithium Hexamethyldisilazide (LiHMDS) and Aniline Derivatives: In some patented methods, amide bond formation is catalyzed by LiHMDS in the presence of aniline derivatives, which can be adapted for carbothioamide synthesis by substituting the amine source with thiol-containing nucleophiles.
Hydroboration/Oxidation and Debromination Steps: These steps prepare the bicyclic intermediate for conjugate addition and subsequent functional group transformations to install the carbothioamide moiety.
Industrial and Mild Condition Synthesis
Industrial preparation methods focus on reducing reaction times and increasing yields under mild conditions:
Mild Hydrolysis and Diels–Alder Steps: Efficient methods avoid long reaction times (e.g., 75 days in older methods) and high-pressure reactors by optimizing the Diels–Alder reaction conditions and hydrolysis steps to produce 7-oxabicyclo[2.2.1]heptane derivatives suitable for further conversion to carbothioamides.
Use of Zinc and Acetic Acid for Debromination: This mild reductive debromination step is crucial for preparing intermediates without harsh conditions, facilitating subsequent functionalization.
Summary of Key Synthetic Steps and Conditions
Research Findings and Data Analysis
Stereoselectivity: The use of chiral auxiliaries in the Diels–Alder step provides access to enantiomerically enriched 7-oxabicyclo[2.2.1]heptane derivatives, crucial for biological activity and pharmaceutical applications.
Yield and Efficiency: Recent patented methods have improved yields significantly (up to 70-80%) with reaction times shortened from weeks to days under mild conditions, enhancing industrial viability.
Functional Group Compatibility: The synthetic routes demonstrate tolerance to various functional groups, allowing for diverse substitution patterns on the bicyclic scaffold, which is essential for tailoring biological properties.
Intermediate Versatility: Intermediates such as 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives serve as versatile platforms for further transformations, including carbothioamide formation.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reductive ring opening can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbothioamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Alcohols: Resulting from reductive ring opening.
Substituted Derivatives: Various derivatives formed through nucleophilic substitution.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, including antitumor and antibiotic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein phosphatases, which play a crucial role in various cellular processes . The compound’s unique structure allows it to bind effectively to these targets, leading to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Table 1: Key Derivatives of the 7-Oxabicyclo[2.2.1]heptane Scaffold
Table 2: Bioactivity Comparison
Physicochemical Properties
Table 3: Thermodynamic and Structural Data
Biological Activity
7-Oxabicyclo[2.2.1]heptane-2-carbothioamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and pesticidal properties based on diverse research findings.
The molecular structure of this compound features a bicyclic framework with a sulfur-containing functional group, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1C(C2C(C1(C(C2=O)S)N)N)C) |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, a study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections.
- Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
- Case Study : A specific study investigated the effects of this compound on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis markers.
Pesticidal Activity
The compound has been investigated for its pesticidal properties, particularly in controlling nematodes and other agricultural pests. It has been noted for its effectiveness in reducing pest populations significantly compared to traditional pesticides.
- Application : In agricultural settings, formulations containing this compound have shown promise in integrated pest management strategies.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Studies : A comprehensive analysis conducted using agar diffusion methods found that the compound exhibited higher inhibition zones against tested bacterial strains compared to standard antibiotics .
- Synthesis and Biological Evaluation : Research focusing on the synthesis of derivatives of this compound demonstrated enhanced biological activity through structural modifications .
- Pesticide Efficacy Trials : Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
